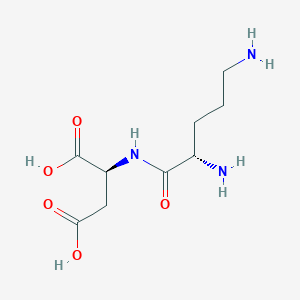

L-Aspartic acid, N-L-ornithyl-

Descripción general

Descripción

L-Aspartic acid, N-L-ornithyl- is a compound formed by the combination of L-aspartic acid and L-ornithine. This compound is known for its role in various biochemical processes, particularly in the management of hepatic encephalopathy. It is ingested as a crystalline salt, where the L-ornithine and L-aspartic acid hydrogen bond separates upon dissolution or exposure to gastric acidity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Aspartic acid, N-L-ornithyl- can be synthesized through the condensation of L-aspartic acid and L-ornithine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of L-aspartic acid and the amino group of L-ornithine.

Industrial Production Methods: Industrial production of L-Aspartic acid, N-L-ornithyl- involves enzymatic processes where specific enzymes catalyze the reaction between L-aspartic acid and L-ornithine. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high purity .

Análisis De Reacciones Químicas

Types of Reactions: L-Aspartic acid, N-L-ornithyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products: The major products formed from these reactions include various derivatives of L-Aspartic acid, N-L-ornithyl- that have modified functional groups, enhancing their biochemical properties .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1. Hepatic Encephalopathy Treatment

L-ornithine-L-aspartate (LOLA) is primarily recognized for its role in treating hepatic encephalopathy, a serious complication associated with liver cirrhosis. Studies have shown that LOLA can effectively lower ammonia levels in the blood, a key factor contributing to the neurotoxic effects seen in this condition. The mechanism involves the conversion of ammonia to urea via the urea cycle, facilitated by ornithine . Clinical trials have demonstrated that patients receiving LOLA exhibit improved cognitive function and reduced symptoms of hepatic encephalopathy compared to control groups .

1.2. Muscle Recovery and Fatigue Prevention

L-Aspartic acid is also utilized in sports nutrition for its potential to enhance muscle recovery and reduce fatigue. Its role in amino acid infusions helps replenish energy stores and supports muscle function post-exercise . Research indicates that supplementation with L-Aspartic acid may improve athletic performance by increasing endurance and reducing recovery time after strenuous activities .

Biochemical Functions

2.1. Role in Metabolism

L-Aspartic acid is crucial in various metabolic pathways, including gluconeogenesis and the synthesis of nucleotides. It serves as a substrate for the production of purines and pyrimidines, essential components of DNA and RNA . This makes it vital for cellular proliferation and repair processes.

2.2. Neurotransmission

Both L-Aspartic acid and N-L-ornithyl are implicated in neurotransmission processes within the brain. L-Aspartic acid acts as an excitatory neurotransmitter, influencing neuronal communication and synaptic plasticity . This property has led researchers to explore its potential therapeutic effects on neurological disorders.

Case Studies

Mecanismo De Acción

The mechanism of action of L-Aspartic acid, N-L-ornithyl- involves its participation in the urea cycle. L-ornithine and L-aspartic acid enter the urea cycle, where they help produce glutamine and urea, reducing ambient ammonia levels. This activity primarily takes place in the liver, kidney, and muscle tissues . Additionally, L-ornithine can be converted to gamma-aminobutyric acid (GABA) via the ornithine aminotransferase pathway, exerting sedative effects on brain metabolism .

Comparación Con Compuestos Similares

L-Ornithine: A precursor in the urea cycle, involved in ammonia detoxification.

L-Aspartic Acid: An amino acid involved in the synthesis of other amino acids and in the urea cycle.

L-Ornithine-L-Aspartate: A combination of L-ornithine and L-aspartic acid, used similarly in the management of hepatic encephalopathy.

Uniqueness: L-Aspartic acid, N-L-ornithyl- is unique due to its combined properties of both L-ornithine and L-aspartic acid, making it effective in reducing ammonia levels and supporting metabolic functions. Its dual role in the urea cycle and neurotransmitter pathways distinguishes it from other similar compounds .

Actividad Biológica

L-Aspartic acid, N-L-ornithyl- (commonly referred to as L-ornithine-L-aspartate or LOLA) is a compound formed from two amino acids: L-aspartic acid and L-ornithine. This compound has garnered attention for its biological activities, particularly in relation to ammonia metabolism and its therapeutic potential in liver diseases. This article explores the biological activity of L-aspartic acid, N-L-ornithyl-, including its pharmacokinetics, mechanisms of action, and clinical applications.

LOLA dissociates into its constituent amino acids upon administration, which are then absorbed and metabolized in the body. The pharmacokinetic properties of LOLA have been studied extensively. For instance, after intravenous administration, L-ornithine levels peak rapidly, demonstrating a biphasic elimination pattern with a fast distribution phase (half-life of 15-25 minutes) followed by a slower elimination phase (half-life of 120-150 minutes) .

Mechanisms of Action:

- Ammonia Detoxification : Both L-aspartate and L-ornithine play crucial roles in the urea cycle, facilitating the conversion of ammonia into urea for excretion. This is particularly important in conditions such as hepatic encephalopathy where ammonia levels can become toxic .

- Neurotransmitter Regulation : L-aspartate is involved in neurotransmission and has been implicated in various neurological functions. It contributes to the glutamate-glutamine cycle, which is vital for maintaining neurotransmitter balance in the brain .

- Cell Proliferation : Ornithine decarboxylase, which is activated by L-ornithine, regulates polyamine synthesis (e.g., spermine, spermidine), essential for cell growth and differentiation .

Clinical Applications

LOLA has been used primarily in treating hepatic encephalopathy due to its ability to lower blood ammonia levels. Clinical studies indicate that LOLA administration can significantly reduce symptoms associated with liver dysfunction:

- Hepatic Encephalopathy : In patients with chronic liver disease, LOLA has shown effectiveness in reducing cognitive impairments related to elevated ammonia levels. For instance, a study demonstrated that intravenous LOLA improved cognitive function in cirrhotic patients .

- Athletic Performance : Although less substantiated by rigorous evidence, some athletes use LOLA to enhance performance through improved recovery and reduced fatigue .

Case Studies

Several case studies highlight the effectiveness of LOLA in clinical settings:

- Case Study on Hepatic Encephalopathy : A randomized controlled trial involving 100 patients with advanced liver disease showed that those treated with LOLA experienced a significant reduction in ammonia levels and improved mental status compared to a placebo group .

- Animal Studies : Research on rats administered high doses of ammonium acetate revealed that pre-treatment with LOLA effectively normalized impaired ammonia metabolism and reduced mortality rates associated with acute ammonia toxicity .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Ammonia Detoxification | Facilitates conversion of ammonia to urea via the urea cycle |

| Neurotransmitter Regulation | Involved in the glutamate-glutamine cycle; impacts cognitive functions |

| Cell Proliferation | Activates ornithine decarboxylase; promotes polyamine synthesis |

| Clinical Use | Effective in treating hepatic encephalopathy; potential athletic benefits |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOLRAYANGZVFU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426790 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-72-2 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.